molecular formula C21H18FN3O B14205731 Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- CAS No. 853330-35-5

Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-

Cat. No.: B14205731
CAS No.: 853330-35-5
M. Wt: 347.4 g/mol
InChI Key: GJOJYVXFSWBMPU-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- typically involves multiple steps, including nitration, reduction, and azo coupling reactions The process begins with the nitration of a suitable aromatic precursor, followed by the reduction of the nitro group to an amine The amine is then subjected to azo coupling with a diazonium salt to form the azo linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazo compounds.

Scientific Research Applications

Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(2-fluorophenyl)-4-fluoro-: Shares structural similarities but differs in the position of the fluorine atom and the absence of the azo linkage.

    Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Similar azo linkage but lacks the benzamide moiety.

Uniqueness

Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, methyl groups, and azo linkage makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

853330-35-5

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

4-fluoro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C21H18FN3O/c1-14-5-3-4-6-20(14)25-24-18-11-12-19(15(2)13-18)23-21(26)16-7-9-17(22)10-8-16/h3-13H,1-2H3,(H,23,26)

InChI Key

GJOJYVXFSWBMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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